molecular formula C9H18O2 B153732 Ethyl 2-ethylpentanoate CAS No. 43164-26-7

Ethyl 2-ethylpentanoate

Cat. No. B153732
CAS RN: 43164-26-7
M. Wt: 158.24 g/mol
InChI Key: DWTUXMIVGUYEQK-UHFFFAOYSA-N
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Description

Ethyl 2-ethylpentanoate is a chemical compound with the molecular formula C9H18O2 . It has a molecular weight of 158.2380 . This compound is also available as a 2D Mol file or as a computed 3D SD file .


Molecular Structure Analysis

The molecular structure of Ethyl 2-ethylpentanoate consists of 9 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The structure can be represented as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Ethyl 2-ethylpentanoate has a molecular weight of 158.2380 . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

1. Role in Wine Aroma

Ethyl 2-ethylpentanoate, identified as ethyl 2-hydroxy-4-methylpentanoate in studies, plays a significant role in the aroma profile of wines. Research indicates that different enantiomers of this compound are present in varying concentrations in red and white wines, contributing to their distinct olfactory characteristics. The presence of both R and S forms in red wines, especially in aged samples, suggests a correlation with the wine's aging process. Sensory analysis has shown that these enantiomers, individually or in combination, enhance the perception of fruity aromas in wines, particularly contributing to blackberry and fresh fruit descriptors (Lytra, Tempère, Revel, & Barbe, 2012) (Lytra, Tempère, Revel, & Barbe, 2015).

2. Combustion Chemistry and Biofuels

Ethyl pentanoate, also known as ethyl valerate, is considered a surrogate for biodiesel fuels. Understanding its combustion chemistry is crucial for developing high-performance and environmentally friendly combustion devices using biofuels. Research involving ethyl pentanoate has contributed to developing detailed chemical kinetic mechanisms for combustion, which is vital for advancing biofuel technologies (Dmitriev et al., 2021).

3. Organic Synthesis and Pharmaceutical Applications

Ethyl 2-ethylpentanoate, in its various forms, has been utilized in organic synthesis. For instance, its use in the synthesis of peptidyl 2,2-difluoro-3-aminopropionate demonstrates its relevance in creating potential proteinase inhibitors, which are significant in pharmaceutical research (Angelastro, Bey, Mehdi, & Peet, 1992). Additionally, its derivatives have been studied for enantioselective reductions, showcasing its utility in producing stereochemically complex molecules for various applications, including in medicinal chemistry (Żądło et al., 2016).

4. Gas-Phase Chemistry and Molecular Spectroscopy

Ethyl 2-ethylpentanoate's structural analogs, like ethyl pentanoates, have been subjects in molecular spectroscopy studies. Investigations into their large amplitude motions and conformational landscapes provide valuable insights into their structure and dynamics, which is essential for understanding the fundamental aspects of organic chemistry and the development of theoretical models (Hakiri et al., 2020).

properties

IUPAC Name

ethyl 2-ethylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-7-8(5-2)9(10)11-6-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTUXMIVGUYEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509484
Record name Ethyl 2-ethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-ethylpentanoate

CAS RN

43164-26-7
Record name Ethyl 2-ethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GR Takeoka, RG Buttery, JG Turnbaugh… - LWT-Food Science and …, 1995 - Elsevier
… Ethyl 2-ethylpentanoate was prepared in the following way: … Ethyl 2-ethylpentanoate had the following mass spectrum: 158… The IH and 13C NMR data for ethyl 2-ethylpentanoate are …
Number of citations: 36 www.sciencedirect.com

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